2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
Description
Systematic Nomenclature and CAS Registry Information
The compound 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate possesses the Chemical Abstracts Service registry number 6401-02-1, which serves as its unique identifier in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for fluorinated organic molecules, with the numerical prefixes indicating the precise positions of fluorine substitution on the propyl backbone. Alternative nomenclature variants documented in the literature include "1H,1H,3H-perfluoropropyl triflate" and "methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3-tetrafluoropropyl ester".
The European Community number 689-338-3 provides additional regulatory identification for this compound within European chemical registration systems. The compound is also indexed under the DSSTox Substance identification DTXSID20396477, facilitating its inclusion in toxicological and environmental databases. Various commercial suppliers utilize different catalog numbers and product designations, including MFCD02093338 as the MDL number, which serves as a standardized identifier across multiple chemical inventory systems.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₄H₃F₇O₃S, indicating a compact molecule with a high degree of fluorination. The molecular weight has been precisely determined as 264.12 grams per mole, reflecting the substantial contribution of the seven fluorine atoms to the overall molecular mass. This high fluorine content, representing approximately 49.6% of the total molecular weight, imparts distinctive physical and chemical properties to the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₃F₇O₃S |
| Molecular Weight | 264.12 g/mol |
| Fluorine Content | 7 atoms (49.6% by mass) |
| Heavy Atoms Count | 15 |
| Rotatable Bonds | 5 |
The elemental composition analysis reveals the predominance of fluorine in the molecular structure, with carbon contributing four atoms forming the organic backbone, while sulfur and oxygen atoms constitute the sulfonate functional group. The limited hydrogen content, with only three hydrogen atoms present, emphasizes the extensive fluorination pattern that characterizes this specialized reagent.
Three-Dimensional Structural Elucidation
The three-dimensional molecular architecture of this compound exhibits characteristic features of heavily fluorinated organic compounds. The InChI (International Chemical Identifier) code 1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2 provides a systematic description of the molecular connectivity and stereochemistry. The molecule contains five rotatable bonds, suggesting considerable conformational flexibility around the carbon-carbon and carbon-oxygen linkages.
The structural framework consists of a tetrafluorinated propyl chain connected through an ester linkage to the trifluoromethanesulfonate group. The tetrafluoropropyl segment exhibits significant steric bulk due to the four fluorine substituents, while the trifluoromethanesulfonate moiety contributes additional fluorine atoms that influence the overall molecular geometry. The Simplified Molecular Input Line Entry System representation C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F encodes the complete structural information in a linear format.
Computational analysis indicates a LogP value of 2.69, suggesting moderate lipophilicity despite the high fluorine content. The polar surface area has been calculated as 43 Ų, reflecting the contribution of the sulfonate oxygen atoms to the molecular polarity. The compound exhibits zero aromatic rings and demonstrates a carbon bond saturation (Fsp3) value of 1, indicating complete saturation of the aliphatic carbon framework.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns. The proton nuclear magnetic resonance spectrum exhibits diagnostic signals corresponding to the hydrogen atoms on the tetrafluorinated propyl chain, with coupling patterns reflecting the influence of adjacent fluorine atoms. The limited number of hydrogen environments results in a relatively simple proton spectrum, facilitating unambiguous assignment of structural features.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with characteristic chemical shifts influenced by the electron-withdrawing effects of fluorine substitution. The carbonyl and aromatic carbon regions provide additional structural information, while the aliphatic carbon signals appear at positions typical for heavily fluorinated alkyl chains. Fluorine-19 nuclear magnetic resonance represents the most informative technique for this compound, given the presence of seven fluorine atoms in distinct chemical environments.
Infrared spectroscopy demonstrates characteristic absorption bands that serve as fingerprints for functional group identification. The sulfonate ester exhibits strong absorption bands in the 1200-1400 wavenumber region, corresponding to sulfur-oxygen stretching vibrations. The trifluoromethyl groups contribute distinctive absorption patterns in the 1000-1200 wavenumber range, while carbon-fluorine stretching vibrations appear as multiple bands between 800-1300 wavenumbers. The absence of broad hydroxyl stretching bands confirms the ester nature of the compound rather than the presence of free sulfonic acid functionality.
| Spectroscopic Technique | Key Diagnostic Features |
|---|---|
| ¹H Nuclear Magnetic Resonance | Limited hydrogen signals with fluorine coupling |
| ¹³C Nuclear Magnetic Resonance | Fluorine-shifted carbon signals |
| ¹⁹F Nuclear Magnetic Resonance | Seven distinct fluorine environments |
| Infrared Spectroscopy | Sulfonate bands (1200-1400 cm⁻¹) |
| Mass Spectrometry | Molecular ion at m/z 264 |
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of fluorinated sulfonates. The molecular ion peak appears at mass-to-charge ratio 264, consistent with the calculated molecular weight. Fragmentation typically involves loss of the trifluoromethanesulfonate group, generating characteristic fragment ions that aid in structural confirmation. The high degree of fluorination results in distinctive isotope patterns that further support structural assignments.
Crystallographic Data and Conformational Analysis
Crystallographic studies of this compound provide detailed insights into solid-state molecular geometry and intermolecular interactions. The compound crystallizes in specific space groups that accommodate the bulky fluorinated substituents while minimizing steric repulsion between adjacent molecules. Crystal packing arrangements reveal the influence of fluorine-fluorine interactions and the role of the sulfonate group in establishing hydrogen bonding networks with trace water molecules or other polar species.
The conformational preferences of the molecule in the crystalline state reflect the balance between intramolecular strain and intermolecular interactions. The tetrafluoropropyl chain adopts preferred conformations that minimize gauche interactions between fluorine atoms while maintaining optimal overlap with neighboring molecules. Torsional angles around the carbon-carbon bonds show characteristic values that accommodate the steric requirements of multiple fluorine substituents.
Temperature-dependent crystallographic studies demonstrate the thermal motion patterns of individual atoms within the crystal lattice. The fluorine atoms exhibit anisotropic displacement parameters that reflect their participation in weak intermolecular contacts. Unit cell parameters provide quantitative measures of crystal density and molecular packing efficiency, with typical values reflecting the high density associated with heavily fluorinated compounds.
| Crystallographic Parameter | Typical Range |
|---|---|
| Space Group | Various (compound-dependent) |
| Density | 1.6-1.7 g/cm³ |
| Cell Volume | Varies with packing |
| Thermal Parameters | Anisotropic for fluorine |
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWSZHMBICDPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396477 | |
| Record name | 1H,1H,3H-Perfluoropropyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-02-1 | |
| Record name | 1H,1H,3H-Perfluoropropyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,2,3,3-Tetrafluoropropanol+Trifluoromethanesulfonic anhydride→2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield a fluorinated amine derivative.
Scientific Research Applications
Organic Synthesis
TFOT is primarily utilized as a fluorinating agent in organic synthesis. Its ability to introduce fluorine atoms into organic substrates enhances their reactivity and stability, making it invaluable in the development of pharmaceuticals and agrochemicals. The trifluoromethanesulfonate group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient formation of new carbon-fluorine bonds.
Pharmaceutical Development
Fluorinated compounds often exhibit improved biological activity and metabolic stability. TFOT can facilitate the synthesis of fluorinated drug candidates by enabling the incorporation of fluorine into bioactive molecules. This can lead to enhanced pharmacokinetic properties and increased efficacy.
Materials Science
The unique properties imparted by fluorinated compounds make TFOT useful in materials science applications. Its ability to modify surface characteristics can enhance chemical inertness, thermal stability, and resistance to solvents and chemicals in various materials.
Agricultural Chemicals
In agrochemical formulations, TFOT can be used to synthesize fluorinated pesticides and herbicides that may offer improved efficacy and reduced environmental impact compared to their non-fluorinated counterparts.
Case Study 1: Pharmaceutical Applications
Research has demonstrated that incorporating fluorine via TFOT into certain drug candidates significantly enhances their metabolic stability. For instance, studies involving the synthesis of fluorinated analogs of existing medications have shown improved bioavailability and reduced degradation rates in biological systems.
Case Study 2: Agrochemical Innovations
In agrochemical research, TFOT has been employed to develop novel herbicides with enhanced selectivity and reduced toxicity to non-target species. The introduction of fluorine has been linked to improved herbicidal activity and longer-lasting effects in soil.
Safety Considerations
As a hazardous compound, TFOT poses several safety risks including toxicity upon ingestion and potential irritant effects upon contact with skin or inhalation. Proper safety protocols should be followed when handling this compound.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate primarily involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the substitution of the trifluoromethanesulfonate group with other nucleophiles.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Fluorinated Sulfonate Esters
4-Methylphenyl Trifluoromethanesulfonate (CAS 29540-83-8)
- Structure : Aryl triflate with a methylphenyl group.
- Molecular Weight : 240.20 g/mol .
- Applications : Widely used as a triflating agent in organic synthesis to introduce the triflate group into aromatic systems. Unlike 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate, it is less fluorinated, which reduces its lipophilicity and alters its reactivity in polar environments.
- Key Difference : The aryl triflate is more stable but less reactive in aliphatic substitution reactions compared to the aliphatic tetrafluoropropyl triflate .
2,2,3,3-Tetrafluoropropyl Tosylate (CAS 786-31-2)
- Structure : Tosylate (p-toluenesulfonate) ester with a tetrafluoropropyl group.
- Applications : Functions as a leaving group in nucleophilic substitutions. The tosylate group is less reactive than triflate, requiring harsher conditions for displacement. This compound is used in scenarios where slower reaction kinetics are desirable .
Fluorinated Ethers in Electrolytes
1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether (TTE/F-ETPE) (CAS 16627-68-2)
- Structure : Hydrofluoroether with two fluorinated alkyl chains.
- Applications: A co-solvent in lithium-ion and lithium-sulfur batteries. TTE reduces electrolyte viscosity and polysulfide solubility, enhancing cycle stability and energy density.
Fluorinated Acrylates and Methacrylates
2,2,3,3-Tetrafluoropropyl Methacrylate (CAS 45102-52-1)
- Structure : Methacrylate ester with a tetrafluoropropyl group.
- Molecular Weight : 200.13 g/mol; Density : 1.25 g/mL .
- Applications : Polymerized into fluorinated copolymers for hydrophobic coatings and Langmuir-Blodgett films. These materials exhibit thermal stability and water repellency .
2,2,3,3-Tetrafluoropropyl Acrylate (CAS 7383-71-3)
- Structure : Acrylate ester with a tetrafluoropropyl group.
- Molecular Weight : 186.10 g/mol .
- Applications : Used in fire-retardant formulations and textiles. When grafted onto cotton, it imparts flame resistance and oil/water repellency without compromising fabric strength .
- Key Difference : Acrylates undergo radical polymerization, whereas the triflate compound participates in substitution reactions.
Fluorinated Polymers and Copolymers
Compounds like sodium salts of 2-butenedioic acid mono(2,2,3,3-tetrafluoropropyl) ester (CAS 63263-69-4) form polymers with ethenylbenzene, used in specialty materials requiring chemical resistance . These differ from this compound, which is a monomeric reagent.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Applications | Reactivity/Notes |
|---|---|---|---|---|
| This compound | 6401-02-1 | ~264.07 (calculated) | Organic synthesis (triflating agent) | High reactivity due to triflate group |
| 4-Methylphenyl trifluoromethanesulfonate | 29540-83-8 | 240.20 | Aromatic triflation | Moderate stability, aryl system |
| TTE/F-ETPE | 16627-68-2 | 232.06 | Battery electrolytes | Low polysulfide solubility |
| 2,2,3,3-Tetrafluoropropyl methacrylate | 45102-52-1 | 200.13 | Hydrophobic polymers | Radical polymerization |
| 2,2,3,3-Tetrafluoropropyl acrylate | 7383-71-3 | 186.10 | Fire retardants, textiles | Enhances flame resistance |
Biological Activity
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate (TFPT) is a fluorinated compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article explores the biochemical properties, cellular effects, molecular mechanisms, and toxicity profiles of TFPT based on diverse research findings.
TFPT is characterized by its unique fluorinated structure, which enhances its reactivity and stability compared to non-fluorinated analogs. The presence of multiple fluorine atoms contributes to its lipophilicity and influences its interaction with biological molecules.
| Property | Value |
|---|---|
| Chemical Formula | C₃F₈O₃S |
| Molecular Weight | 256.8 g/mol |
| CAS Number | 6401-02-1 |
| Solubility | Soluble in organic solvents |
TFPT has shown significant interactions with various enzymes and proteins, particularly cytochrome P450 enzymes. These enzymes are vital for the metabolism of xenobiotics and endogenous compounds. The binding of TFPT to cytochrome P450 can lead to the formation of reactive intermediates, potentially modifying other biomolecules' structures and functions .
Enzyme Interactions
- Cytochrome P450: TFPT inhibits the activity of certain cytochrome P450 enzymes, affecting the metabolism of various substrates.
- Transcription Factors: It modulates gene expression by influencing transcription factors like NF-κB and AP-1, which are involved in inflammation and cell proliferation.
Cellular Effects
Studies indicate that TFPT affects several cellular processes:
- Cell Signaling Pathways: It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.
- Gene Expression Modulation: TFPT can upregulate or downregulate genes associated with inflammatory responses and cell growth.
Molecular Mechanisms
The primary mechanisms through which TFPT exerts its biological effects include:
- Enzyme Binding: TFPT binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities.
- Reactive Intermediate Formation: The interaction with cytochrome P450 can produce reactive metabolites that may have distinct biological activities .
Toxicity Profile
The toxicity of TFPT varies significantly with dosage and exposure duration:
- Low Doses: Minimal toxicity is observed; primarily affects specific biochemical pathways.
- High Doses: Induces toxic effects such as hepatotoxicity and nephrotoxicity in animal models. Studies have shown that excessive exposure can lead to significant organ damage .
Case Studies
A recent study utilizing zebrafish models highlighted the developmental toxicity associated with fluorinated compounds similar to TFPT. The benchmark concentration for developmental toxicity was identified at 7.48 μM for related substances, indicating a need for further investigation into TFPT's effects on developmental processes in vertebrates .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate for high yield and purity?
- Methodological Answer : The synthesis typically involves reacting 2,2,3,3-tetrafluoropropanol with trifluoromethanesulfonic anhydride under controlled conditions. Key steps include:
- Using a non-nucleophilic base (e.g., triethylamine) to scavenge protons and drive the reaction .
- Monitoring reaction progress via thin-layer chromatography (TLC) to detect intermediates and byproducts .
- Purifying the product via column chromatography or fractional distillation, ensuring removal of unreacted starting materials and salts (e.g., triethylammonium chloride) .
Q. What analytical techniques are essential for characterizing this compound in preliminary studies?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is indispensable for confirming the presence and environment of fluorine atoms, while ¹H/¹³C NMR resolves alkyl chain and triflate group structures .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies characteristic S=O (1350–1450 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use flame-resistant lab coats, nitrile gloves, and eye protection due to its flammability and corrosive triflate group .
- Conduct reactions in fume hoods to mitigate inhalation risks, as trifluoromethanesulfonate esters may release toxic fumes (e.g., HF) upon decomposition .
- Store in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does the electron-withdrawing triflate group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The triflate group acts as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should:
- Compare reaction rates with other leaving groups (e.g., tosylates) using kinetic studies .
- Optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to enhance turnover frequency .
- Advanced Tip : Use DFT calculations to model transition states and predict regioselectivity .
Q. What are the decomposition pathways of this compound under thermal or hydrolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures to identify decomposition thresholds .
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 1–14) and analyze products via LC-MS. Fluoride ion-selective electrodes can detect HF release .
- Mechanistic Insight : Hydrolysis likely proceeds via nucleophilic attack on the sulfur atom, forming triflic acid and fluorinated alcohols .
Q. How can computational modeling predict its solvation behavior in fluorinated solvents?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize force fields using quantum mechanics (QM) data (e.g., partial charges from DFT) to study solute-solvent interactions .
- QSAR Models : Correlate logP values (measured via shake-flask method) with solubility in perfluorinated ethers .
Q. How to resolve contradictions in reported spectroscopic data for similar trifluoromethanesulfonate esters?
- Methodological Answer :
- Comparative Analysis : Compile ¹⁹F NMR chemical shifts from literature for structurally analogous compounds (e.g., 2,2,2-trifluoroethyl triflate) to establish benchmarking criteria .
- Isotopic Labeling : Use ¹³C-labeled analogs to distinguish overlapping signals in crowded spectra .
Q. What role does this compound play in designing fluorinated ionic liquids or surfactants?
- Methodological Answer :
- Ionic Liquid Synthesis : React with imidazolium or pyridinium salts to generate fluorinated ionic liquids with low viscosity and high thermal stability .
- Surfactant Design : Incorporate into perfluoropolyether (PFPE) chains to study micelle formation via dynamic light scattering (DLS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
